molecular formula C13H22FN5O2 B2672464 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide CAS No. 2101196-50-1

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide

货号 B2672464
CAS 编号: 2101196-50-1
分子量: 299.35
InChI 键: FGTHNWHJKNYWGN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide, also known as AZD4547, is a small molecule inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinases. FGFRs are a family of receptor tyrosine kinases that play important roles in cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in a variety of human diseases, including cancer and skeletal disorders.

作用机制

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of FGFR tyrosine kinases, which are key components of the FGFR signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in the pathogenesis of various human diseases, including cancer and skeletal disorders. By inhibiting FGFR activity, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can disrupt the aberrant signaling that contributes to disease progression.
Biochemical and Physiological Effects:
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to have potent inhibitory activity against FGFR1-3, with IC50 values in the low nanomolar range. In cancer cells with aberrant FGFR signaling, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can induce cell cycle arrest, apoptosis, and senescence. In animal models of skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can promote bone formation and improve bone density. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has also been shown to have off-target effects on other kinases, such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which may limit its therapeutic potential.

实验室实验的优点和局限性

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has several advantages for laboratory experiments, including its potent and selective inhibitory activity against FGFR tyrosine kinases, its well-characterized mechanism of action, and its availability as a small molecule inhibitor. However, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide also has some limitations, such as its off-target effects on other kinases, its potential toxicity, and the need for careful optimization of experimental conditions to achieve optimal results.

未来方向

There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide and related compounds. These include:
1. Development of more potent and selective FGFR inhibitors with improved pharmacokinetic properties and reduced off-target effects.
2. Identification of biomarkers that can predict response to FGFR inhibitors and guide patient selection for clinical trials.
3. Investigation of the role of FGFR signaling in the regulation of immune cell function and the potential for FGFR inhibitors to modulate immune responses.
4. Exploration of combination therapies that can enhance the efficacy of FGFR inhibitors and overcome resistance mechanisms.
5. Evaluation of the therapeutic potential of FGFR inhibitors in other diseases, such as metabolic disorders and neurological disorders.

合成方法

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide can be synthesized through a multistep process that involves the condensation of 5-amino-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide with 3-morpholinopropylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to form the final product.

科学研究应用

4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications in cancer and skeletal disorders. In cancer, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to inhibit the growth and survival of cancer cells with aberrant FGFR signaling, including gastric cancer, lung cancer, breast cancer, and prostate cancer. In skeletal disorders, 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-5-carboxamide has been shown to promote bone formation and improve bone density in animal models of osteoporosis and osteogenesis imperfecta.

属性

IUPAC Name

4-amino-2-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22FN5O2/c14-2-5-19-12(11(15)10-17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTHNWHJKNYWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。